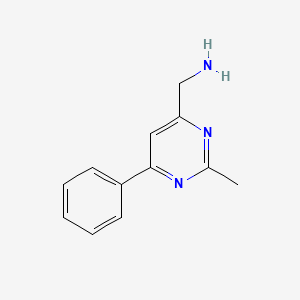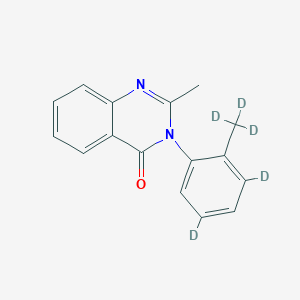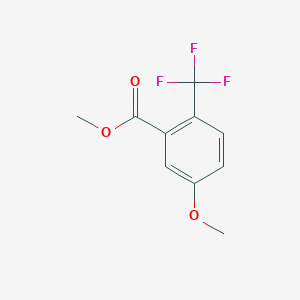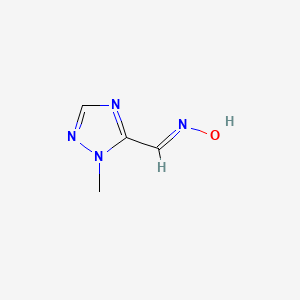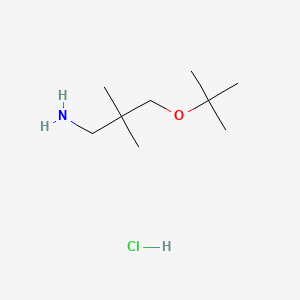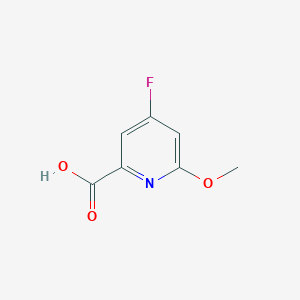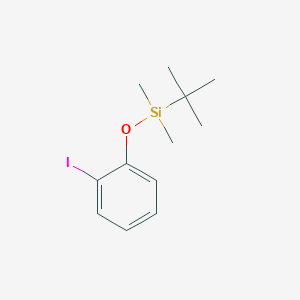
tert-Butyl(2-iodophenoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2-iodophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodophenoxy group, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl(2-iodophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 2-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the iodophenoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl(2-iodophenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phenoxy and silane derivatives.
Applications De Recherche Scientifique
tert-Butyl(2-iodophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silane and phenoxy derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which tert-Butyl(2-iodophenoxy)dimethylsilane exerts its effects is primarily through its reactivity as an organosilicon compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
tert-Butyl(2-iodophenoxy)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(2-iodoethoxy)dimethylsilane: Similar in structure but with an ethoxy group instead of a phenoxy group.
tert-Butyl(3-iodophenoxy)dimethylsilane: Similar but with the iodine atom in the 3-position on the phenoxy ring.
tert-Butyl(4-iodophenoxy)dimethylsilane: Similar but with the iodine atom in the 4-position on the phenoxy ring
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C12H19IOSi |
|---|---|
Poids moléculaire |
334.27 g/mol |
Nom IUPAC |
tert-butyl-(2-iodophenoxy)-dimethylsilane |
InChI |
InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 |
Clé InChI |
MISHTYIZXHDOTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


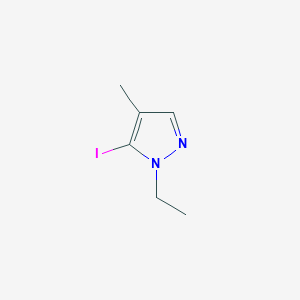
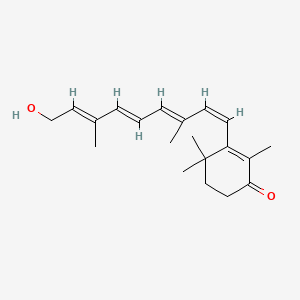
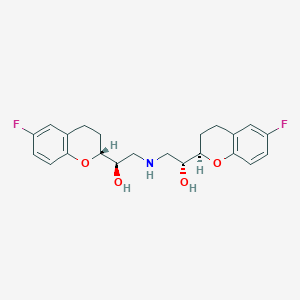
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
